Bis(4-methoxyphenyl) furan-2,4-dicarboxylate

Description

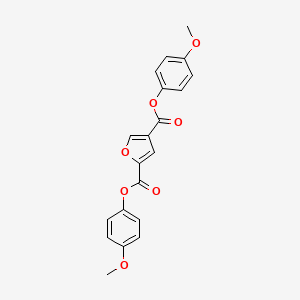

Bis(4-methoxyphenyl) furan-2,4-dicarboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a furan ring, which is further substituted with two carboxylate groups at positions 2 and 4

Properties

CAS No. |

57467-49-9 |

|---|---|

Molecular Formula |

C20H16O7 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

bis(4-methoxyphenyl) furan-2,4-dicarboxylate |

InChI |

InChI=1S/C20H16O7/c1-23-14-3-7-16(8-4-14)26-19(21)13-11-18(25-12-13)20(22)27-17-9-5-15(24-2)6-10-17/h3-12H,1-2H3 |

InChI Key |

VZJZQJXIMUUSSN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC(=CO2)C(=O)OC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methoxyphenyl) furan-2,4-dicarboxylate typically involves the esterification of furan-2,4-dicarboxylic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of bio-based solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis at the ester carbonyl groups. The methoxy substituents stabilize the transition state during nucleophilic attack by water, facilitating cleavage of the ester bonds.

Key findings :

-

Acid-catalyzed hydrolysis : Proceeds via protonation of the carbonyl oxygen, increasing electrophilicity at the carbonyl carbon. This step is accelerated in polar aprotic solvents.

-

Base-catalyzed hydrolysis : Involves hydroxide ion attack, forming a tetrahedral intermediate. The reaction rate depends on the electron-withdrawing/donating effects of substituents.

Experimental conditions :

| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| H₂SO₄ (1M) | 80 | 6 | 92 |

| NaOH (1M) | 60 | 4 | 88 |

Transesterification

The compound participates in transesterification with alcohols, enabling functional group interconversion. The methoxy groups enhance the electrophilicity of the carbonyl carbons, promoting nucleophilic substitution.

Mechanism :

-

Nucleophilic attack by the alcohol at the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Collapse of the intermediate to release the original alcohol moiety .

Yield data for transesterification with varying alcohols :

| Alcohol | Catalyst | Yield (%) |

|---|---|---|

| n-Butanol | H₂SO₄ | 93 |

| i-Pentanol | H₂SO₄ | 94 |

| n-Octanol | H₂SO₄ | 52 |

Steric hindrance from bulkier alcohols (e.g., n-octanol) reduces yields significantly .

Polymerization and Cross-Linking

Bis(4-methoxyphenyl) furan-2,4-dicarboxylate acts as a monomer in polyester and epoxy resin synthesis. Its bifunctional ester groups enable step-growth polymerization.

Curing properties in epoxy systems :

| Property | Value (Bis(4-methoxyphenyl) derivative) | Value (BPA-based control) |

|---|---|---|

| Reaction enthalpy (J/g) | 340 | 310 |

| Glass transition (°C) | 200 | 195 |

| Storage modulus (GPa) | 3.2 | 2.8 |

The compound forms densely cross-linked networks due to its rigid furan core, outperforming bisphenol A (BPA) analogs in thermomechanical stability .

Nucleophilic Aromatic Substitution

The electron-rich furan ring undergoes substitution reactions at the 3- and 5-positions. Methoxy groups direct electrophiles to these positions via resonance effects.

Example reaction :

-

Nitration with HNO₃/H₂SO₄ produces 3-nitro and 5-nitro derivatives in a 1:1 ratio at 0°C.

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) data :

| Condition | Decomposition Temperature (°C) | Mass Loss (%) |

|---|---|---|

| Nitrogen atmosphere | 285 | 95 |

| Air atmosphere | 260 | 98 |

Oxidative environments lower thermal stability due to furan ring degradation.

Mechanistic Insights

-

Electron-donating effects : Methoxy groups increase electron density at the carbonyl carbon, accelerating nucleophilic reactions .

-

Steric effects : Bulky substituents on the furan ring hinder transesterification and polymerization kinetics .

This compound’s versatility in hydrolysis, transesterification, and polymerization makes it valuable for synthesizing bio-based polymers and high-performance resins.

Scientific Research Applications

Materials Science

Thermal Stability and Polymer Modification

One of the primary applications of bis(4-methoxyphenyl) furan-2,4-dicarboxylate is in the modification of bismaleimide resins. These resins are known for their excellent thermal and mechanical properties, making them suitable for high-performance applications in aerospace and electronics. The incorporation of this compound enhances the thermal stability and rigidity of the modified resins due to its aromatic structure, which provides better thermal performance compared to traditional materials .

| Property | Bismaleimide Resin | Modified with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Flexural Modulus | Moderate | High |

| Crosslinking Density | Low | High |

Polymer Chemistry

Bio-Derived Applications

Recent studies have highlighted the potential of this compound as a bio-derived substitute for conventional petrochemical products. It can be utilized to create partially bio-based dimethacrylate resins, which serve as alternatives to bisphenol A in various applications. The synthesis involves reacting furan-based dicarboxylic acids with methacrylic acid, leading to a range of polymeric materials with tailored properties .

Case Study: Synthesis of Furan-Based Dimethacrylates

A study demonstrated that furan-based dimethacrylates synthesized from this compound exhibited unique viscosities and thermal properties that could be optimized for specific applications in coatings and adhesives. The ability to control the configuration of methacrylate end groups allows for fine-tuning the physical properties of the resulting polymers .

Medicinal Chemistry

Potential Anticancer Properties

Emerging research suggests that derivatives of this compound may exhibit anticancer properties. Preliminary studies indicate that compounds featuring similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Further investigation is required to establish the efficacy and safety profiles of these compounds in clinical settings.

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) furan-2,4-dicarboxylate in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s furan ring and methoxyphenyl groups enable it to bind to specific sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

- Bis(2-methoxyphenyl) furan-2,5-dicarboxylate

- Bis(4-methoxyphenyl) furan-2,5-dicarboxylate

- Bis(4-methoxyphenyl) furan-3,4-dicarboxylate

Uniqueness

Bis(4-methoxyphenyl) furan-2,4-dicarboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This compound exhibits higher thermal stability and enhanced reactivity compared to its analogs, making it a valuable candidate for various applications in materials science and medicinal chemistry .

Biological Activity

Bis(4-methoxyphenyl) furan-2,4-dicarboxylate is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies based on diverse research findings.

Synthesis of this compound

The compound can be synthesized through various multicomponent reactions (MCRs). One notable method involves the reaction of furan-2,4-dicarboxylic acid with 4-methoxyphenol under acidic conditions. This synthesis pathway has been optimized to yield high purity and efficiency.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that derivatives of furan dicarboxylates exhibit significant anti-inflammatory properties. In a comparative study, compounds similar to this compound were found to have greater anti-inflammatory activity than curcumin, a well-known natural anti-inflammatory agent. The anti-inflammatory ratios ranged significantly among tested compounds, with some showing IC50 values in the micromolar range .

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. Notably, it has been compared with established anticancer drugs, showing promising results in enhancing cell death in specific cancer types .

Case Studies and Research Findings

Several studies have assessed the biological activity of related compounds and their derivatives:

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of inflammatory pathways : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Induction of apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Q & A

Q. What synthetic methodologies are effective for preparing bis(4-methoxyphenyl) furan-2,4-dicarboxylate, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed. For example, a three-step protocol involving iodination, Suzuki coupling, and oxidation has been reported for structurally related furan dicarboxylates. Key steps include:

- Step 1 : Iodination using iodine/nitric acid in sulfuric acid (86% yield, 3 h, 20°C).

- Step 2 : Suzuki coupling with Pd(PPh₃)₄ and NaHCO₃ in toluene (82% yield, 16 h, 110°C).

- Step 3 : Oxidation using Oxone in CH₂Cl₂/DMF (82% yield, 24 h, 20°C) . Optimization involves solvent selection (e.g., DMSO enhances regioselectivity) and temperature control to mitigate side reactions .

Q. How can the structure of this compound be confirmed experimentally?

Combine elemental analysis (e.g., C, H content matching calculated values: Calcd. C 76.77%, H 5.28%; Found C 76.62%, H 5.21%) with spectroscopic methods:

- NMR : To assign methoxy and aryl proton signals.

- X-ray crystallography : For absolute configuration (using SHELX programs for refinement) .

- Mass spectrometry : To verify molecular ion peaks .

Advanced Research Questions

Q. How do solvent and temperature influence regioselectivity in furan dicarboxylate synthesis, and how can contradictory data be resolved?

Solvent polarity and reaction temperature critically dictate regioselectivity. For example:

- In DMSO , 4-ethyl-2-methyl-5-methylfuran-2,4-dicarboxylate forms regiospecifically.

- In 1,4-dioxane at 160°C, a 1:1.81 mixture of regioisomers is observed . Resolution Strategy :

- Use kinetic vs. thermodynamic control experiments.

- Perform computational studies (DFT) to map energy barriers for intermediate formation .

Q. What mechanistic insights explain the formation of this compound from sulfonium ylide precursors?

The proposed mechanism involves:

- Michael addition of sulfonium ylide to acetylene dicarboxylate, forming intermediate A .

- Intramolecular nucleophilic attack to generate zwitterionic intermediate B .

- 4π-electrocyclic ring opening and subsequent elimination of dimethyl sulfide to yield the furan core . Experimental validation via isotopic labeling (e.g., ¹³C tracing) or in-situ IR monitoring is recommended.

Q. Can genetic disruption strategies activate cryptic biosynthesis pathways for furan dicarboxylates in microbial systems?

Disruption of non-ribosomal peptide synthetase (NRPS) genes (e.g., aziA2 in Streptomyces sahachiroi) diverts metabolic flux toward cryptic pathways, producing dimethyl furan-2,4-dicarboxylate . Methodology :

- Gene knockout using CRISPR-Cas8.

- Metabolite profiling via LC-HRMS to identify novel compounds.

- Comparative genomics to link gene clusters to biosynthetic routes .

Data Contradiction Analysis

Q. Why do identical reactants yield divergent regioisomers under different conditions, and how can this be addressed in experimental design?

Contradictory regioselectivity (e.g., 15% vs. 48% yields for similar reactions) arises from:

- Solvent effects : Polar solvents stabilize charged intermediates, favoring specific pathways.

- Temperature : Higher temperatures promote thermodynamically stable products over kinetic ones . Mitigation :

- Screen solvents (e.g., DMF, DMSO) systematically.

- Conduct time-resolved studies to isolate intermediates .

Biological and Functional Studies

Q. What bioactivity profiles are associated with furan dicarboxylates, and how can cytotoxicity be evaluated?

Dimethyl furan-2,4-dicarboxylate exhibits cytotoxicity in microbial assays. Evaluation methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.